molecular formula C35H31ClN4O4 B11670122 4,4'-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11670122
M. Wt: 607.1 g/mol
InChI Key: YNEHTVRUQJQXLB-UHFFFAOYSA-N
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Description

4,4’-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. This compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and substituted with various functional groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 4,4’-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-step reaction process. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes in the presence of a catalyst. For instance, a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature has been reported . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve the use of more efficient catalysts and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

4,4’-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a ligand in coordination chemistry and catalysis. In biology and medicine, it has shown promising antioxidant and anticancer activities. Studies have demonstrated its ability to scavenge free radicals and induce apoptosis in cancer cells . Additionally, it has been explored for its potential use as a fungicide, pesticide, and dye-stuff . The unique structure and functional groups of this compound make it a versatile molecule for various research applications.

Mechanism of Action

The mechanism of action of 4,4’-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The presence of the pyrazole rings and the methoxy and chlorobenzyl groups contribute to its ability to interact with cellular proteins and enzymes, leading to its biological effects.

Comparison with Similar Compounds

4,4’-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) can be compared with other bis(pyrazolyl)methanes and pyrazole derivatives. Similar compounds include 4,4’-({4-[(4-chlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) and 4,4’-({4-[(4-methoxybenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) . These compounds share a similar core structure but differ in the substituents attached to the pyrazole rings and the methylene bridge. The unique combination of functional groups in 4,4’-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C35H31ClN4O4

Molecular Weight

607.1 g/mol

IUPAC Name

4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C35H31ClN4O4/c1-22-31(34(41)39(37-22)26-13-6-4-7-14-26)33(32-23(2)38-40(35(32)42)27-15-8-5-9-16-27)24-18-19-29(30(20-24)43-3)44-21-25-12-10-11-17-28(25)36/h4-20,33,37-38H,21H2,1-3H3

InChI Key

YNEHTVRUQJQXLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C5=C(NN(C5=O)C6=CC=CC=C6)C

Origin of Product

United States

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